N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide
Description
Properties
CAS No. |
101651-47-2 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-9(16)14-12-7-10-3-2-5-15-6-4-11(8-12)13(10)15/h7-8H,2-6H2,1H3,(H,14,16) |
InChI Key |
JEUSAWIVBAFXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)CCN3CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 101651-47-2
The compound features a pyrroloquinoline structure that contributes to its biological activities. Its unique configuration allows it to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide. For instance, derivatives of quinoline have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against these pathogens .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research indicates that derivatives of this structure can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. In one study, several derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
Case Study 1: Antimicrobial Screening
In a study focused on synthesizing new oxadiazol derivatives based on quinoline structures, compounds were screened for their antimicrobial efficacy. The results indicated that certain derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 6d | 6.25 | Mycobacterium smegmatis |
| Compound 7c | 12.5 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity Evaluation
Another significant study involved testing a series of quinoline derivatives for anticancer activity. The synthesized compounds were subjected to cytotoxicity assays against human cancer cell lines. The findings revealed several compounds with promising anticancer activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 3.5 |
Mechanism of Action
The mechanism of action of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Key Observations :
- The 8-position is a common site for functionalization, with acetamide, ethoxy, and pyridinylmethyl groups influencing solubility and biological interactions .
- Replacement of the pyrroloquinoline core with quinoline (as in N-(quinolin-8-yl)acetamide) reduces ring strain but alters electronic properties .
Key Observations :
- Grignard additions (Method B) and acetalylation (Method A) are versatile for introducing aryl or alkyl groups .
- Thionyl chloride and HATU are critical for amide bond formation in complex analogs .
Physical and Chemical Properties
Key Observations :
- Pyridinylmethyl and fluorophenyl groups increase lipophilicity (higher LogP), reducing aqueous solubility .
- Ketone-containing derivatives (e.g., 4-oxo) exhibit higher melting points due to crystalline packing .
Enzyme Inhibition
- Ligand Efficiency: N-(Quinolin-8-yl)acetamide demonstrates superior boron-binding capacity compared to pyrroloquinoline analogs, making it suitable for organoboron polymer synthesis .
Structure-Activity Relationships (SAR)
- Acetamide vs. Propionamide: Propionamide derivatives (e.g., N-(4-oxo-pyrroloquinolin-8-yl)propionamide) exhibit prolonged metabolic stability due to reduced amide hydrolysis .
- Electron-Withdrawing Groups: Chlorophenyl and cyanophenyl substituents enhance target affinity but may increase cytotoxicity .
Biological Activity
N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.3156 g/mol
- CAS Number : 101077-12-7
- Density : 1.25 g/cm³
- Boiling Point : 545.5°C
- Flash Point : 274.1°C
These properties suggest a stable compound that could be suitable for various biological applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which are critical in regulating cellular functions and signaling pathways.
- Modulation of GABA Receptors : Preliminary studies suggest that it may act as an allosteric modulator of GABA_A receptors, which play a significant role in neurotransmission and anxiety regulation.
- Antitumor Activity : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
Pharmacological Studies
A summary of relevant pharmacological studies is presented in the following table:
Case Studies
-
Case Study on Antitumor Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. -
GABA Modulation Study :
In a behavioral study involving rodent models, the compound was tested for its anxiolytic properties by assessing its effects on GABA_A receptor modulation. Results indicated a significant reduction in anxiety-like behaviors compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide?
- Answer: The compound can be synthesized via Sonogashira-Hagihara cross-coupling reactions using N-(quinolin-8-yl)acetamide and triarylboron reagents under palladium catalysis, achieving yields up to 53% . Microwave-accelerated cross-dehydrogenative coupling (CDC) with acetone and N-(quinolin-8-yl) amides has also been employed to enhance reaction efficiency, reducing reaction times to 20 minutes under 100°C irradiation . Post-synthesis purification typically involves column chromatography, followed by recrystallization from 2-propanol/acetic acid mixtures .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Answer: High-resolution mass spectrometry (HRMS) via HPLC-HRMS-ESI is essential for confirming molecular weights (e.g., observed m/z 274.1436 for derivatives) . Nuclear magnetic resonance (1H/13C NMR) is used to verify substituent positions and stereochemistry, while X-ray crystallography resolves complex stereochemical configurations. Purity assessment requires HPLC with UV detection, especially for biologically active derivatives .
Q. How is the pyrrolo[3,2,1-ij]quinoline core structurally optimized for initial biological screening?
- Answer: Substituents at the 4-, 6-, and 8-positions are systematically modified. For example, methyl or halogen groups at C-6 improve metabolic stability, while the acetamide group at C-8 enhances metal chelation (e.g., in copper(II) complexes) . Initial screening against enzymes like Factor Xa and XIa involves kinetic assays (Ki determination) and molecular docking to prioritize lead compounds .
Advanced Research Questions
Q. How does the 8-acetamide substitution influence the compound’s mechanism of action in cancer cells?
- Answer: The acetamide group facilitates the formation of copper(II) complexes, which induce apoptosis in lung cancer cells via mitochondrial membrane depolarization and caspase-3/7 activation. Comparative studies with methyl-substituted analogs show reduced efficacy, highlighting the acetamide’s role in stabilizing metal coordination and enhancing cellular uptake . Mechanistic validation involves flow cytometry for apoptosis quantification and Western blotting for caspase pathway analysis .
Q. What strategies resolve contradictions in reported inhibitory activities against Factor Xa and XIa?
- Answer: Discrepancies in Ki values (e.g., 1.5 nM vs. 15 nM) may arise from assay conditions (e.g., buffer pH, enzyme sources) or substituent electronic effects. Systematic structure-activity relationship (SAR) studies, coupled with density functional theory (DFT) calculations, can correlate substituent electronegativity with binding affinity. For instance, electron-withdrawing groups at C-4 improve Factor XIa inhibition by 40% compared to electron-donating groups .
Q. How can pharmacokinetic properties be optimized without compromising target binding?
- Answer: Introducing hydrophilic groups (e.g., morpholino) to the acetamide nitrogen improves aqueous solubility (e.g., logP reduction from 3.2 to 2.1) while maintaining copper chelation efficacy . Prodrug strategies, such as esterification of hydroxyl derivatives, enhance blood-brain barrier permeability, as demonstrated in acetylcholinesterase inhibitors with 30-fold higher potency than neostigmine .
Q. What computational methods validate the stereoelectronic effects of substituents on biological activity?
- Answer: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., Hirshfeld surface analysis) identify critical non-covalent interactions (e.g., hydrogen bonds with Factor Xa’s S1 pocket). For example, 4-chlorophenyl derivatives show stronger van der Waals interactions (ΔG = −8.2 kcal/mol) than methyl analogs .
Methodological Considerations
- Synthetic Challenges: Side reactions during CDC require strict temperature control (<100°C) and radical initiators (e.g., BPO) to minimize byproducts .
- Data Interpretation: Conflicting bioactivity data should be cross-validated using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
- Safety Protocols: Handling copper complexes necessitates glove-box techniques to prevent oxidation, while recrystallization solvents (acetic acid) require fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
